molecular formula C8H7ClN2O3 B3333756 5-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate CAS No. 1443425-14-6

5-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate

Cat. No.: B3333756
CAS No.: 1443425-14-6
M. Wt: 214.60
InChI Key: GSFFORBRGSPAKD-UHFFFAOYSA-N
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Description

5-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate is a heterocyclic compound with a molecular formula of C8H5ClN2O2·H2O. It is a derivative of benzimidazole, which is known for its wide range of biological activities. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.

    Industry: Used in the production of agrochemicals and dyes.

Safety and Hazards

The compound is classified as an Eye Irritant (2) and Skin Irritant (2) according to the GHS classification . The safety information includes hazard statements H315 - H319 and precautionary statements P264 - P280 - P302 + P352 - P305 + P351 + P338 - P332 + P313 - P337 + P313 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate typically involves the chlorination of benzimidazole-2-carboxylic acid. One common method includes the reaction of benzimidazole-2-carboxylic acid with thionyl chloride in the presence of a catalyst, followed by hydrolysis to yield the monohydrate form .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1H-benzimidazole-2-carboxylic acid
  • 5-Chlorobenzimidazole-2-carboxylic acid
  • 6-Chlorobenzimidazole-2-carboxylic acid

Uniqueness

5-Chloro-1H-benzimidazole-2-carboxylic acid monohydrate is unique due to its specific chlorine substitution at the 5-position, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a versatile building block in organic synthesis .

Properties

IUPAC Name

6-chloro-1H-benzimidazole-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2.H2O/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFFORBRGSPAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443425-14-6
Record name 1H-Benzimidazole-2-carboxylic acid, 6-chloro-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443425-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1443425-14-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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